molecular formula C37H71N3O8S B1663428 Squalamine lactate CAS No. 320725-47-1

Squalamine lactate

Cat. No.: B1663428
CAS No.: 320725-47-1
M. Wt: 718.0 g/mol
InChI Key: JMNXSNUXDHHTKQ-QVMSTPCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of squalamine lactate involves multiple steps starting from 3-beta-hydroxy-5-cholenic acid. The process includes protection, reduction, oxidation, and esterification reactions. Key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, particularly in the formation of key intermediates during its synthesis.

    Reduction: Several reduction steps are involved in its synthesis, including Birch reduction and reduction with lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are used, such as the displacement of tosylate ester groups with sodium iodide.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium hexacarbonyl, t-butyl hydroperoxide.

    Reducing Agents: Lithium aluminum hydride, K-Selectride, sodium in liquid ammonia.

    Protecting Groups: Tetrahydropyranyl, t-butyldimethylsilyl chloride.

    Catalysts: Pyridinium p-toluenesulfonate, sulfur trioxide.

Major Products: The major products formed during the synthesis of this compound include various protected and deprotected intermediates, secondary alcohols, and the final aminosterol compound.

Scientific Research Applications

Squalamine lactate has a wide range of scientific research applications:

Mechanism of Action

Squalamine lactate exerts its effects by interacting with cellular signaling pathways. It blocks the action of vascular endothelial growth factor (VEGF) and integrin expression, thereby inhibiting angiogenesis. This is achieved through its binding to calmodulin, which disrupts the signaling cascade common to VEGF and other growth factors .

Comparison with Similar Compounds

    Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.

    Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.

Uniqueness: this compound is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .

Properties

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNXSNUXDHHTKQ-QVMSTPCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953945
Record name 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320725-47-1
Record name Squalamine lactate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALAMINE LACTATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Squalamine lactate
Reactant of Route 2
Squalamine lactate
Reactant of Route 3
Squalamine lactate
Reactant of Route 4
Squalamine lactate
Reactant of Route 5
Squalamine lactate
Reactant of Route 6
Squalamine lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.